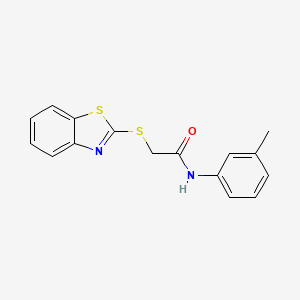
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring, a sulfanyl group, and an acetamide moiety, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole ring or the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzothiazole derivatives.
Substitution: Various substituted benzothiazole and phenyl derivatives.
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione
- 1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-4-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C16H14N2OS2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14N2OS2/c1-11-5-4-6-12(9-11)17-15(19)10-20-16-18-13-7-2-3-8-14(13)21-16/h2-9H,10H2,1H3,(H,17,19) |
InChIキー |
URZRSRXYIVLZJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10895965.png)
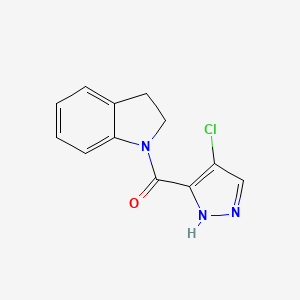
![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10895978.png)
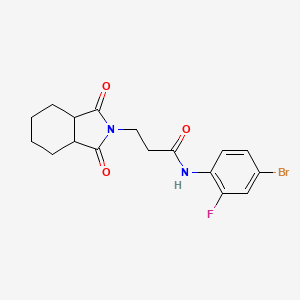
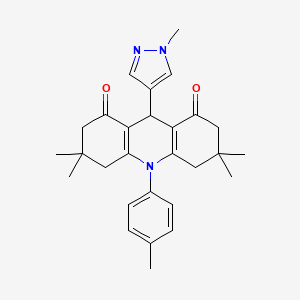
![N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10896005.png)
![(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10896014.png)
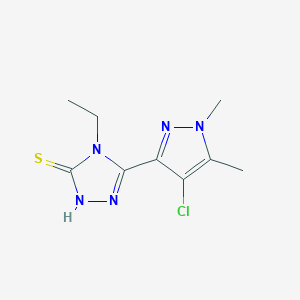
![Bis[2-(cinnamoyloxy)-1-naphthyl]methane](/img/structure/B10896023.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B10896041.png)
![N-(1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10896051.png)
![4-{[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896060.png)
![2-hydroxy-N'-[(1Z)-2-methylcyclohexylidene]benzohydrazide](/img/structure/B10896061.png)
